4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride
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Overview
Description
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H12ClF3O2S and a molecular weight of 238.66 g/mol . It is characterized by the presence of trifluoromethyl groups and a sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include:
Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane (CH2Cl2) is commonly used as the solvent.
Reaction Time: The reaction is allowed to proceed for several hours until completion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents.
Scientific Research Applications
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl groups can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of compounds with specific electronic characteristics.
Comparison with Similar Compounds
4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and trifluoromethyl-containing compounds:
Trifluoromethanesulfonyl chloride: Similar in reactivity but differs in the structure and size of the alkyl group.
4,4,4-Trifluorobutane-1-sulfonyl chloride: Lacks the additional methyl groups, leading to different steric and electronic properties.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains both trifluoromethyl and trifluoroethyl groups, used in different synthetic applications.
These comparisons highlight the unique combination of trifluoromethyl and sulfonyl chloride functionalities in this compound, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClF3O2S/c1-5(2,3-6(8,9)10)4-13(7,11)12/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZFJNRATDWBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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